molecular formula C8H9ClO2 B1580645 1-Chloro-2,4-dimethoxybenzene CAS No. 7051-13-0

1-Chloro-2,4-dimethoxybenzene

Cat. No. B1580645
CAS RN: 7051-13-0
M. Wt: 172.61 g/mol
InChI Key: OACCRGFGCIQFNR-UHFFFAOYSA-N
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Description

1-Chloro-2,4-dimethoxybenzene is a chemical compound with the molecular formula C8H9ClO2 and a molecular weight of 172.61 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of 1-Chloro-2,4-dimethoxybenzene consists of a benzene ring substituted with a chlorine atom and two methoxy groups . The InChI code for this compound is 1S/C8H9ClO2/c1-10-6-3-4-7(9)8(5-6)11-2/h3-5H,1-2H3 .


Physical And Chemical Properties Analysis

1-Chloro-2,4-dimethoxybenzene is a liquid at room temperature . It has a molecular weight of 172.61 .

Scientific Research Applications

Catalytic Role in Oxidation Reactions

1-Chloro-2,4-dimethoxybenzene and its derivatives have been explored in the context of catalysis. A study by Teunissen and Field (1998) found that 2-Chloro-1,4-dimethoxybenzene, a similar compound, acted as a superior cofactor to veratryl alcohol in the oxidation of anisyl alcohol by lignin peroxidase (Teunissen & Field, 1998). This indicates potential applications in enzymatic reactions and industrial processes involving oxidation.

Involvement in Electron Transfer Mechanisms

Another research by Teunissen et al. (1998) on 2-Chloro-1,4-dimethoxybenzene revealed its role in electron transfer processes. The study demonstrated that its cation radical mediated the oxidation of anisyl alcohol, a reaction relevant to lignin degradation processes (Teunissen et al., 1998). This highlights potential uses in environmental chemistry and biochemistry.

Application in Battery Technology

1-Chloro-2,4-dimethoxybenzene derivatives have been investigated for their role in energy storage technologies. Zhang et al. (2017) studied 1,4‐Dimethoxybenzene derivatives as catholytes in non‐aqueous redox flow batteries, emphasizing the importance of chemical stability and electrochemical reversibility (Zhang et al., 2017). Such research underscores the potential of these compounds in advanced battery systems.

Role in Polymer Synthesis

The synthesis of polymers incorporating 1-Chloro-2,4-dimethoxybenzene or its analogs has been an area of interest. For instance, the polymerization of derivatives of 1,4-dimethoxybenzene by phase transfer catalysis was explored by Tagle et al. (1984), demonstrating the versatility of these compounds in creating novel polymer materials (Tagle, Diaz, & Muñoz, 1984).

Safety And Hazards

This compound is associated with certain hazards. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Safety precautions include avoiding breathing its dust, fume, gas, mist, vapors, or spray, and using personal protective equipment .

properties

IUPAC Name

1-chloro-2,4-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2/c1-10-6-3-4-7(9)8(5-6)11-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OACCRGFGCIQFNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20220783
Record name 1-Chloro-2,4-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20220783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-2,4-dimethoxybenzene

CAS RN

7051-13-0
Record name 1-Chloro-2,4-dimethoxybenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007051130
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-2,4-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20220783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-2,4-dimethoxybenzene
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Into a triple-necked flask of 500 cm3, provided with a magnetic stirring system, with a thermometer, with a calcium chloride trap and a dropping funnel, and cooled to 10° C., were introduced successively 97.5 (0.70 mole) of 1,3-dimethoxy benzene and then drop by drop 96.5 g (0.70 mole) of sulfuryl chloride. Once the addition was ended, the solution was brought back to ambient temperature and allowed to stand 2 h and then distilled.
[Compound]
Name
97.5
Quantity
0.7 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
96.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
Z Fu, Z Li, Y Song, R Yang, Y Liu… - The Journal of Organic …, 2016 - ACS Publications
Simple strategies for decarboxylative functionalizations of electron-deficient benzoic acids via using Cu(I) as promoter and electron-rich ones by employing Pd(II) as catalyst under …
Number of citations: 75 pubs.acs.org
SD KOCH, JL DEVER, PF DONOVAN… - 1962 - apps.dtic.mil
A number of synthetic routes to 2-3, 5-dihydroxyphenyl-3-methyloctane were investigated. The most practical route starts from 1, 3, 5-trichlorobenzene, which is converted in two steps to …
Number of citations: 2 apps.dtic.mil
AB Tayade, P Dhar, J Kumar, M Sharma… - PLoS …, 2013 - journals.plos.org
Rhodiola imbricata Edgew. (Rose root or Arctic root or Golden root or Shrolo), belonging to the family Crassulaceae, is an important food crop and medicinal plant in the Indian trans-…
Number of citations: 70 journals.plos.org
WE Bauta, DP Lovett, WR Cantrell… - The Journal of Organic …, 2003 - ACS Publications
We report the formal synthesis of angiogenesis inhibitor NM-3 (1) in six steps from either of the 2,4-dimethoxyhalobenzenes 13a,b or 3,5-dimethoxychlorobenzene (13c). The first key …
Number of citations: 64 pubs.acs.org
RC Thapliyal - 1974 - search.proquest.com
The kinetic studies of some substituted phenols in their reactions with sulphuryl chloride in chlorobenzeneoand at 25 C showed that the clectrophile involved is molecular sulphuryl …
Number of citations: 2 search.proquest.com
RB Durairaj - 2005 - Springer
Pharmaceutical companies have been actively involved in the research and development of drug compounds for the treatment and prevention of various human illnesses. With an …
Number of citations: 3 link.springer.com
EP Gillis, DM Knapp, GR Dick, MD Burke - ITERATIVE CROSS-COUPLING … - core.ac.uk
In order for the ICC approach to be as broadly applicable as possible, it is necessary that boronic acids representing any structural motif can be efficiently engaged in the SMC reaction. …
Number of citations: 0 core.ac.uk
AE Raslan, MM Radwan, SA Ahmed, AM Nafady… - Phytochemistry …, 2022 - Elsevier
A bioassay-guided fractionation of the antimicrobial crude extract obtained from the marine sponges Monanchora clathrata and Monanchora unguiculata led to the isolation and …
Number of citations: 3 www.sciencedirect.com
F Alonso, IP Beletskaya, M Yus - Tetrahedron, 2008 - Elsevier
In a previous and recent report, 1 we have highlighted in the introductory section the transition-metal catalysed carbone carbon bond formation as a fundamental reaction in organic …
Number of citations: 675 www.sciencedirect.com
T Hoshi, T Honma, A Mori, M Konishi… - The Journal of …, 2013 - ACS Publications
An active, general, and long-lived palladium catalyst for Suzuki–Miyaura reactions of aryl and heteroaryl chlorides deactivated by steric hindrance, electron richness, and coordinating …
Number of citations: 35 pubs.acs.org

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